4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid
Description
4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid is a dicarboxylic acid derivative featuring a central carbonothioyl (C=S) group bridged by two sulfanediylmethylene (–S–CH₂–) units. This compound is structurally significant in coordination chemistry and materials science, particularly in the design of metal-organic frameworks (MOFs) and porous coordination polymers. Its sulfur-rich backbone enables strong metal-ligand interactions, making it suitable for applications in catalysis, gas adsorption, and luminescent materials .
Properties
CAS No. |
501950-24-9 |
|---|---|
Molecular Formula |
C17H14O4S3 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[(4-carboxyphenyl)methylsulfanylcarbothioylsulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C17H14O4S3/c18-15(19)13-5-1-11(2-6-13)9-23-17(22)24-10-12-3-7-14(8-4-12)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
InChI Key |
VRJVALSGBACSRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC(=S)SCC2=CC=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Thiocarbonylbis(sulfanediyl))bis(methylene))dibenzoic acid typically involves the reaction of benzoic acid derivatives with thiocarbonyl and sulfanediyl groups under controlled conditions. One common method involves the use of carbon disulfide and formaldehyde in the presence of a base to form the thiocarbonylbis(sulfanediyl) intermediate, which is then reacted with benzoic acid derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-((Thiocarbonylbis(sulfanediyl))bis(methylene))dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to thiols or other reduced forms.
Substitution: The benzoic acid moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thiocarbonyl derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4,4’-((Thiocarbonylbis(sulfanediyl))bis(methylene))dibenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4,4’-((Thiocarbonylbis(sulfanediyl))bis(methylene))dibenzoic acid involves its interaction with molecular targets through its thiocarbonyl and sulfanediyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound is compared to analogs with modified central bridging groups, heteroatoms, or extended conjugation (Table 1).
Electronic and Coordination Behavior
- Sulfur vs. Selenium : The replacement of sulfur with selenium in SDZ () increases polarizability and charge-transfer efficiency, leading to red-shifted emission in MOFs compared to sulfur analogs .
- Azo vs. Carbonothioyl: The azo group in 4,4′-azodibenzoic acid introduces reversible cis-trans isomerism under UV light, enabling dynamic MOF pore modulation, unlike the static C=S group in the target compound .
- Fluorinated Analogs : Hexafluoroisopropylidene derivatives () exhibit higher hydrophobicity and CO₂ selectivity over N₂ due to strong quadrupolar interactions, contrasting with the sulfur-based compound’s preference for metal coordination .
Research Findings and Trends
- Synthetic Flexibility: The target compound’s sulfur bridges allow for diverse coordination modes (e.g., monodentate, bridging), enabling tailored MOF architectures for catalysis .
- Limitations : Sulfur’s susceptibility to oxidation under harsh conditions limits its use in oxidative environments, whereas selenium or fluorine analogs offer greater stability .
- Emerging Directions : Hybrid systems combining sulfur and azo groups (e.g., 4,4′-azodibenzoic acid derivatives) are being explored for dual-responsive (redox + light) MOFs .
Biological Activity
4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, and biological activities, particularly focusing on antimicrobial and anticancer properties.
Synthesis and Structural Properties
The compound can be synthesized through a series of reactions involving hydrazides of benzoic acid derivatives. The synthesis typically involves the condensation of hydrazides with various aldehydes, resulting in acylhydrazones that exhibit diverse biological activities. The chemical structure is confirmed using techniques such as IR spectroscopy, NMR, and single-crystal X-ray diffraction analysis, which provide insights into the molecular arrangement and functional groups present in the compound.
Biological Activity Overview
The biological activity of 4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid has been studied extensively. The compound has shown promising results in various assays:
Antimicrobial Activity
Recent studies indicate that this compound possesses significant antimicrobial properties. It has demonstrated effectiveness against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Activity
The compound also exhibits anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index. The anticancer activity is attributed to its ability to interfere with cell cycle progression and promote oxidative stress within tumor cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several acylhydrazones derived from 2-, 3-, or 4-iodobenzoic acid, including 4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid. The results indicated that this compound exhibited comparable or superior antibacterial effects compared to standard antibiotics used as controls .
- Cytotoxicity Assessment : In another study focusing on cytotoxicity, the compound was tested against various cancer cell lines. Results showed that it effectively reduced cell viability in a dose-dependent manner while demonstrating low toxicity to normal human cell lines .
Research Findings
The following table summarizes key findings related to the biological activity of 4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
